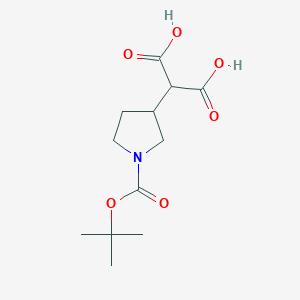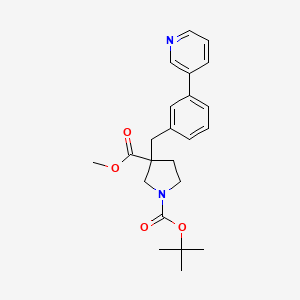![molecular formula C15H16ClNO B1444704 Chlorhydrate de 3-([1,1'-biphényl]-4-yloxy)azétidine CAS No. 1186234-47-8](/img/structure/B1444704.png)
Chlorhydrate de 3-([1,1'-biphényl]-4-yloxy)azétidine
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Applications De Recherche Scientifique
3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Target of action
Azetidines are four-membered nitrogen-containing heterocyclic compounds . They are often used in medicinal chemistry and are found in many natural products . .
Biochemical pathways
Azetidines can participate in various biochemical pathways due to their reactivity and presence in many natural products
Analyse Biochimique
Biochemical Properties
3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azetidine ring’s inherent ring strain contributes to its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, it can bind to proteins involved in cell signaling pathways, potentially modulating their activity. The nature of these interactions often involves covalent bonding or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades, potentially altering cell proliferation, differentiation, and apoptosis. Additionally, 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride can impact gene expression by interacting with transcription factors or epigenetic modifiers .
Molecular Mechanism
The molecular mechanism of action of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can form covalent bonds with active site residues of enzymes, leading to their inhibition. For example, it can inhibit cytochrome P450 enzymes by binding to the heme group, preventing substrate metabolism. Additionally, it can activate or inhibit transcription factors by binding to their DNA-binding domains, thereby modulating gene expression. These interactions result in changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term exposure to 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular signaling pathways and gene expression, potentially resulting in altered cellular phenotypes .
Dosage Effects in Animal Models
The effects of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, due to its interaction with critical enzymes and proteins involved in detoxification and excretion. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical or physiological responses .
Metabolic Pathways
3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The compound’s involvement in these metabolic pathways can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride within tissues depends on factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression by interacting with transcription factors or chromatin-modifying enzymes. The subcellular localization of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride is crucial for its biochemical and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the biphenyl group. One common method involves the reaction of a suitable azetidine precursor with a biphenyl derivative under specific conditions. For instance, refluxing the precursor in ethanol or methanol for an extended period can yield the desired azetidine derivative . The reaction conditions often require the use of catalysts or reagents to facilitate the formation of the azetidine ring and its subsequent functionalization.
Industrial Production Methods
Industrial production of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce new functional groups into the azetidine ring, potentially enhancing its reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different chemical properties.
Piperidines: Piperidines are six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness
3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride is unique due to its four-membered azetidine ring, which imparts significant ring strain and unique reactivity. The presence of the biphenyl group further enhances its chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
3-(4-phenylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNOVPANGOZXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)



![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)



![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)


![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)


